Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound is characterized by the presence of an oxabicycloheptane ring, which imparts distinct chemical properties. It is commonly used as a coupling agent and adhesion promoter in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
Preparation of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol: This intermediate is synthesized through the epoxidation of cyclohexene followed by ring-opening with ethylene glycol.
Reaction with Triethoxysilane: The intermediate is then reacted with triethoxysilane in the presence of a catalyst such as chloroplatinic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Epoxide Ring-Opening: The oxabicycloheptane ring can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomaterials to enhance their properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized as an adhesion promoter in coatings, adhesives, and sealants to improve bonding between different materials.
Mechanism of Action
The mechanism of action of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to form strong chemical bonds with various substrates. The compound’s silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in improved adhesion and compatibility with different materials. Additionally, the oxabicycloheptane ring can undergo ring-opening reactions, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Contains an epoxycyclohexyl group instead of an oxabicycloheptane ring.
Uniqueness
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its specific combination of an oxabicycloheptane ring and triethoxysilane groups. This combination imparts distinct chemical properties, making it highly effective as a coupling agent and adhesion promoter. The presence of the oxabicycloheptane ring also allows for unique reactivity and functionalization options compared to other similar compounds.
Properties
CAS No. |
153354-66-6 |
---|---|
Molecular Formula |
C14H28O4Si |
Molecular Weight |
288.45 g/mol |
IUPAC Name |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)11-10-12-8-7-9-13-14(12)18-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
FPLNVLLOPKZBQX-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCC1CCCC2C1O2)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.